molecular formula C23H23NO3 B257203 2-(4-methoxyphenyl)-N-[(4-methoxyphenyl)(phenyl)methyl]acetamide

2-(4-methoxyphenyl)-N-[(4-methoxyphenyl)(phenyl)methyl]acetamide

Cat. No. B257203
M. Wt: 361.4 g/mol
InChI Key: JFNLLTIMEWEOEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methoxyphenyl)-N-[(4-methoxyphenyl)(phenyl)methyl]acetamide, also known as MMMPA, is a synthetic compound that belongs to the class of acetamides. It has gained significant interest in the scientific community due to its potential applications in drug discovery and development.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-[(4-methoxyphenyl)(phenyl)methyl]acetamide is not fully understood. However, it has been suggested that 2-(4-methoxyphenyl)-N-[(4-methoxyphenyl)(phenyl)methyl]acetamide may exert its anti-cancer effects through the inhibition of tubulin polymerization, which is essential for cell division. 2-(4-methoxyphenyl)-N-[(4-methoxyphenyl)(phenyl)methyl]acetamide may also inhibit the activity of certain enzymes involved in the inflammatory response, leading to its potential anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
2-(4-methoxyphenyl)-N-[(4-methoxyphenyl)(phenyl)methyl]acetamide has been found to exhibit significant inhibitory activity against various cancer cell lines, including breast, colon, and lung cancer. It has also been studied for its potential anti-inflammatory and analgesic effects. However, further studies are needed to fully understand the biochemical and physiological effects of 2-(4-methoxyphenyl)-N-[(4-methoxyphenyl)(phenyl)methyl]acetamide.

Advantages and Limitations for Lab Experiments

One advantage of 2-(4-methoxyphenyl)-N-[(4-methoxyphenyl)(phenyl)methyl]acetamide is its potential anti-cancer effects against various cancer cell lines. It has also been studied for its potential anti-inflammatory and analgesic effects. However, one limitation of 2-(4-methoxyphenyl)-N-[(4-methoxyphenyl)(phenyl)methyl]acetamide is its limited solubility, which may affect its effectiveness in certain experiments.

Future Directions

There are several future directions for the study of 2-(4-methoxyphenyl)-N-[(4-methoxyphenyl)(phenyl)methyl]acetamide. One direction is to further investigate its mechanism of action and biochemical and physiological effects. Another direction is to explore its potential applications in drug discovery and development, particularly in the development of anti-cancer drugs. Additionally, further studies are needed to optimize the synthesis method of 2-(4-methoxyphenyl)-N-[(4-methoxyphenyl)(phenyl)methyl]acetamide and improve its solubility for better effectiveness in experiments.
In conclusion, 2-(4-methoxyphenyl)-N-[(4-methoxyphenyl)(phenyl)methyl]acetamide is a synthetic compound that has gained significant interest in the scientific community due to its potential applications in drug discovery and development. It has been found to exhibit significant inhibitory activity against various cancer cell lines, as well as potential anti-inflammatory and analgesic effects. However, further studies are needed to fully understand its mechanism of action and biochemical and physiological effects, as well as optimize its synthesis method and solubility for better effectiveness in experiments.

Synthesis Methods

The synthesis of 2-(4-methoxyphenyl)-N-[(4-methoxyphenyl)(phenyl)methyl]acetamide involves the reaction between 4-methoxybenzylamine and 4-methoxybenzaldehyde in the presence of acetic anhydride and catalytic amounts of p-toluenesulfonic acid. The resulting intermediate is then reacted with phenylacetic acid in the presence of triethylamine and catalytic amounts of 4-dimethylaminopyridine to yield 2-(4-methoxyphenyl)-N-[(4-methoxyphenyl)(phenyl)methyl]acetamide.

Scientific Research Applications

2-(4-methoxyphenyl)-N-[(4-methoxyphenyl)(phenyl)methyl]acetamide has been studied for its potential applications in drug discovery and development. It has been found to exhibit significant inhibitory activity against various cancer cell lines, including breast, colon, and lung cancer. 2-(4-methoxyphenyl)-N-[(4-methoxyphenyl)(phenyl)methyl]acetamide has also been studied for its potential anti-inflammatory and analgesic effects.

properties

Product Name

2-(4-methoxyphenyl)-N-[(4-methoxyphenyl)(phenyl)methyl]acetamide

Molecular Formula

C23H23NO3

Molecular Weight

361.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-N-[(4-methoxyphenyl)-phenylmethyl]acetamide

InChI

InChI=1S/C23H23NO3/c1-26-20-12-8-17(9-13-20)16-22(25)24-23(18-6-4-3-5-7-18)19-10-14-21(27-2)15-11-19/h3-15,23H,16H2,1-2H3,(H,24,25)

InChI Key

JFNLLTIMEWEOEQ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CC(=O)NC(C2=CC=CC=C2)C3=CC=C(C=C3)OC

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC(C2=CC=CC=C2)C3=CC=C(C=C3)OC

Origin of Product

United States

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